molecular formula C18H17N3O2 B1251005 Orteronel, (R)- CAS No. 752243-39-3

Orteronel, (R)-

Cat. No.: B1251005
CAS No.: 752243-39-3
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Elemental Composition

Orteronel, (R)-, has the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol . Its elemental composition comprises:

  • Carbon (C) : 70.3%
  • Hydrogen (H) : 5.6%
  • Nitrogen (N) : 13.7%
  • Oxygen (O) : 10.4%

The compound’s stoichiometry reflects a balance of aromatic and heterocyclic systems, critical for its biological activity.

Table 1: Elemental Composition of Orteronel, (R)-

Element Quantity Percentage Composition
C 18 70.3%
H 17 5.6%
N 3 13.7%
O 2 10.4%

Structural Features and Functional Groups

Orteronel, (R)-, exhibits a complex architecture featuring:

  • Naphthalene core : Provides rigidity and planar aromaticity.
  • Pyrroloimidazole ring : A fused bicyclic system with a hydroxyl group at the chiral center (C7).
  • Carboxamide group : Positioned at the C2 of the naphthalene ring, contributing to hydrogen-bonding interactions.
  • Methyl group : Attached to the carboxamide nitrogen, enhancing hydrophobic interactions.

Key functional groups include:

  • Hydroxyl (-OH) : Central to stereochemical specificity and enzyme binding.
  • Imidazole : Coordinates with the heme iron in cytochrome P450 17A1 (CYP17A1).
  • Amide (-CONHCH₃) : Stabilizes interactions with active-site residues.

Stereoisomerism: (R)-Enantiomer Specificity

Orteronel exists as two enantiomers due to its chiral center at C7 of the pyrroloimidazole ring. The (R)-enantiomer demonstrates distinct biochemical properties compared to its (S)-counterpart:

  • Binding affinity : The (R)-enantiomer binds CYP17A1 with a reported K~d~ of 56 nM , slightly weaker than the (S)-enantiomer (K~d~ = 40 nM).
  • Enzyme inhibition selectivity : (R)-Orteronel preferentially inhibits the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity, a property critical for reducing androgen synthesis while sparing glucocorticoid production.

Table 2: Stereoisomer Comparison

Property (R)-Orteronel (S)-Orteronel
K~d~ (CYP17A1) 56 nM 40 nM
IC₅₀ (17,20-lyase) 38 nM 27 nM
Selectivity (lyase/hydroxylase) 5.4:1 8.2:1

X-ray crystallography reveals that the (R)-enantiomer adopts a tilted binding pose in CYP17A1, with its naphthalene moiety occupying a hydrophobic pocket near helix A. The hydroxyl group forms a hydrogen bond with Ser65, while the imidazole nitrogen coordinates the heme iron at a distance of 2.5 Å .

Conformational Analysis and Chiral Environment

The chiral environment of (R)-orteronel governs its conformational flexibility and interaction dynamics with CYP17A1:

  • Multistep binding kinetics :
    • Step 1 : Rapid formation of an initial enzyme-inhibitor complex (k~on~ = 7.5 × 10⁵ M⁻¹s⁻¹).
    • Step 2 : Slower transition to a final iron-coordinated complex (k~slow~ = 0.88 s⁻¹).

      This biphasic mechanism suggests conformational selection, where CYP17A1 adopts pre-existing states compatible with (R)-orteronel binding.
  • Chiral center interactions :

    • The C7 hydroxyl group engages in hydrogen bonding with Asn52 and Ser65 , stabilizing the (R)-configuration.
    • The pyrroloimidazole ring’s orientation creates a steric clash with Phe114 in the (S)-enantiomer, reducing its binding efficiency.
  • Molecular dynamics simulations :

    • (R)-Orteronel preferentially occupies a peripheral binding site near helix A, distinct from the (S)-enantiomer’s pose.
    • Free energy landscapes indicate two stable conformations for (R)-orteronel, corresponding to rotations of ±120° around the C7–C8 bond.

Table 3: Key Conformational Parameters

Parameter Value/Observation Source
Heme iron–imidazole distance 2.5 Å
Hydroxyl–Ser65 hydrogen bond 2.8 Å
Dominant torsion angle (C7–C8) −1 rad (minor), +2 rad (major)

These structural insights underscore the importance of chirality in optimizing (R)-orteronel’s selectivity and efficacy as a CYP17A1 inhibitor.

Properties

IUPAC Name

6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFIJIOIVJZMN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226191
Record name Orteronel, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752243-39-3
Record name Orteronel, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752243393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orteronel, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTERONEL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267WB8R4TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orteronel involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, followed by the introduction of the pyrroloimidazole moiety. The final product is obtained through a series of reactions including nitration, reduction, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Orteronel follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product undergoes rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Orteronel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of Orteronel. These derivatives are often studied for their potential biological activities and pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

Orteronel exerts its effects by selectively inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. CYP17A1 catalyzes two key reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione. By inhibiting CYP17A1, Orteronel reduces the production of these androgens, thereby decreasing circulating levels of testosterone. This mechanism is particularly useful in the treatment of prostate cancer, where androgen levels play a crucial role in disease progression .

Comparison with Similar Compounds

Orteronel is often compared with other CYP17A1 inhibitors such as abiraterone acetate and enzalutamide. Unlike abiraterone acetate, which is a steroidal inhibitor, Orteronel is nonsteroidal, offering a different pharmacokinetic profile and potentially fewer side effects. Enzalutamide, on the other hand, is an androgen receptor antagonist rather than a CYP17A1 inhibitor, making its mechanism of action distinct from that of Orteronel .

List of Similar Compounds

Biological Activity

Orteronel, also known as TAK-700, is a selective, nonsteroidal inhibitor of the enzyme 17,20-lyase, which plays a crucial role in androgen synthesis. This compound has emerged as a significant therapeutic option for treating prostate cancer, particularly in cases resistant to conventional therapies. This article reviews the biological activity of orteronel, focusing on its mechanism of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.

Orteronel specifically inhibits the 17,20-lyase activity of the cytochrome P450 enzyme CYP17A1. This enzyme is essential for the production of androgens in the testes and adrenal glands. By selectively targeting this enzyme's activity, orteronel effectively reduces androgen levels while allowing for partial preservation of glucocorticoid synthesis, which is vital for maintaining metabolic homeostasis.

  • Selectivity : Orteronel exhibits approximately five-fold greater selectivity for 17,20-lyase over 17α-hydroxylase activity. This selectivity minimizes the risk of mineralocorticoid excess and other side effects associated with broader inhibition seen with other therapies like abiraterone acetate .

Phase I/II Trials

A pivotal phase I/II trial assessed orteronel's safety and efficacy in men with metastatic castration-resistant prostate cancer (mCRPC). Key findings from this study include:

  • Dosage and Administration : Patients received doses ranging from 100 to 600 mg twice daily. The study indicated that doses of 300 mg twice daily were effective .
  • Prostate-Specific Antigen (PSA) Response : In phase I, 65% of evaluable patients achieved a ≥50% decline in PSA levels within 12 weeks. In phase II, significant declines in PSA were observed with continued treatment .
Study PhaseNumber of PatientsPSA Decline ≥50%Median Duration
Phase I2665%12 weeks
Phase IIVariesSignificantOngoing

Long-term Outcomes

In subsequent studies focusing on single-agent orteronel without steroid co-administration, notable outcomes included:

  • Durability of Response : Marked reductions in serum PSA and testosterone levels were reported. A significant percentage of patients experienced durable responses over extended treatment periods .
  • Metastasis-Free Survival : Encouraging results regarding metastasis-free survival rates were documented in high-risk populations treated with orteronel .

Pharmacokinetics

Orteronel demonstrates favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability with peak plasma concentrations occurring approximately six hours post-administration.
  • Clearance : The compound exhibits consistent clearance across various tissues, indicating effective distribution and metabolism within the body .

Safety Profile

The safety profile of orteronel has been generally favorable:

  • Common Adverse Events : Fatigue was the most frequently reported side effect. Other manageable toxicities included hypertension and electrolyte imbalances.
  • Dose-Limiting Toxicities : In combination studies with docetaxel, febrile neutropenia was noted as a dose-limiting toxicity .

Case Studies

Several case studies have highlighted orteronel's clinical benefits:

  • Case Study A : A patient treated with orteronel for 18 months exhibited a sustained biochemical response with significant reductions in testosterone levels.
  • Case Study B : Another patient demonstrated prolonged PSA response even after discontinuation of therapy, suggesting potential long-term benefits of orteronel treatment .

Q & A

Q. What is the enzymatic selectivity profile of (R)-Orteronel, and how does it inform preclinical models for prostate cancer research?

(R)-Orteronel is a highly selective inhibitor of CYP17A1 17,20-lyase (IC50 = 38 nM), with >1,000-fold selectivity over other CYP isoforms (e.g., CYP11B1, CYP3A4) . To validate selectivity, researchers should conduct in vitro enzyme inhibition assays using recombinant CYP isoforms and compare inhibition constants (Ki). Preclinical models (e.g., LNCaP xenografts) should incorporate pharmacokinetic (PK) monitoring of androgen precursors (e.g., dehydroepiandrosterone sulfate [DHEA-S]) to confirm target engagement .

Q. How should researchers design phase 1/2 clinical trials to evaluate (R)-Orteronel in metastatic castration-resistant prostate cancer (mCRPC)?

Trials should adopt a modified 3+3 dose-escalation design (phase 1) to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D). Key endpoints include PSA response (≥50% reduction), radiographic progression-free survival (rPFS), and PK/pharmacodynamic (PD) correlations (e.g., testosterone suppression). Phase 2 expansion cohorts should stratify patients by prior taxane exposure and incorporate biomarker-driven subgroups (e.g., AR-V7 status) .

Advanced Research Questions

Q. What computational methods can elucidate the stereospecific binding dynamics of (R)-Orteronel versus (S)-Orteronel to CYP17A1?

Free energy perturbation (FEP) simulations and molecular dynamics (MD) can quantify enantiomer-specific binding affinities. For example, free energy landscapes reveal (R)-Orteronel exhibits stronger binding to CYP17A1’s active site compared to (S)-Orteronel, driven by favorable van der Waals interactions with residues Leu224 and Phe114 . Researchers should validate predictions using X-ray crystallography or cryo-EM to resolve ligand-enzyme complexes.

Q. How can contradictory efficacy data between (R)-Orteronel and enzalutamide in mCRPC trials be reconciled methodologically?

Contradictions arise from differences in trial design (e.g., post-chemotherapy vs. chemotherapy-naïve populations) and androgen receptor (AR) signaling modulation. To address this:

  • Perform meta-analyses adjusting for baseline PSA, Gleason score, and prior therapy.
  • Use Cox proportional hazards models to compare hazard ratios (HRs) for overall survival (OS) and rPFS across studies .
  • Evaluate AR splice variant prevalence (e.g., AR-V7) via liquid biopsies to identify subpopulations resistant to CYP17A1 inhibition .

Q. What PK/PD modeling approaches optimize (R)-Orteronel dosing in renal impairment (RI) patients?

Physiologically based pharmacokinetic (PBPK) models incorporating renal excretion parameters (e.g., glomerular filtration rate [GFR]) predict increased exposure in moderate/severe RI. Validate models using phase 1 PK data and simulate dose adjustments (e.g., 25–50% reduction for GFR <30 mL/min). Monitor DHEA-S and testosterone levels to ensure sustained target suppression .

Data Analysis and Interpretation

Q. How should researchers analyze PSA response heterogeneity in (R)-Orteronel trials?

  • Apply RECIST 1.1 criteria for radiographic responses and Prostate Cancer Working Group 3 (PCWG3) guidelines for PSA kinetics.
  • Use waterfall plots to visualize individual PSA reductions and logistic regression to identify covariates (e.g., baseline ALP, hemoglobin) associated with ≥90% PSA decline .
  • Perform RNA-seq on tumor biopsies to correlate PSA response with AR pathway activity .

Q. What statistical methods address censored data in time-to-event analyses (e.g., time to PSA progression)?

Kaplan-Meier estimates with log-rank tests are standard. For multivariate analysis, employ stratified Cox models adjusting for Eastern Cooperative Oncology Group (ECOG) performance status, pain scores, and prior therapies. Competing risks models (e.g., Fine-Gray) account for non-PSA-related deaths .

Experimental Design Considerations

Q. How to mitigate drug-drug interaction (DDI) risks when combining (R)-Orteronel with CYP2C8/2C9 substrates?

  • Conduct in vitro CYP inhibition assays (e.g., human liver microsomes) to calculate [I]/IC50 ratios.
  • Use static (e.g., FDA guidance) and dynamic (PBPK) models to predict AUC changes. For (R)-Orteronel, simulations show <1.25-fold AUC increase for sensitive CYP substrates (e.g., repaglinide), indicating minimal DDI risk .

Tables

Q. Table 1. Key Preclinical and Clinical Parameters for (R)-Orteronel

ParameterValue/OutcomeReference
CYP17A1 IC5038 nM
Phase 2 PSA response (≥50%)59%
Median time to PSA progression6.7 months
DHEA-S suppression>90% (sustained)

Q. Table 2. Comparative Efficacy of Androgen Pathway Inhibitors in mCRPC

DrugMedian OS (Months)PSA Response (≥50%)Reference
(R)-Orteronel18.4*59%
Enzalutamide18.454%
Docetaxel + Prednisone18.945%

*OS data extrapolated from phase 2; phase 3 trials halted due to futility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orteronel, (R)-
Reactant of Route 2
Reactant of Route 2
Orteronel, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.